molecular formula C14H27N3O2 B12987137 N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

Cat. No.: B12987137
M. Wt: 269.38 g/mol
InChI Key: WPTRVKASVHYJAX-CPCZMJQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is an organic compound with a complex structure that includes a cyclohexyl ring, an acetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with acetyl chloride to form N-acetylcyclohexylamine. This intermediate is then reacted with methylamine and 2-amino-3-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanoic acid
  • N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanol

Uniqueness

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with an acetyl and amino group

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12-,13?/m0/s1

InChI Key

WPTRVKASVHYJAX-CPCZMJQVSA-N

Isomeric SMILES

CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(=O)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.